molecular formula C15H21N3O4 B064658 1-Boc-4-(4-Nitrophenyl)piperazine CAS No. 182618-86-6

1-Boc-4-(4-Nitrophenyl)piperazine

Cat. No.: B064658
CAS No.: 182618-86-6
M. Wt: 307.34 g/mol
InChI Key: MGYCIJUTYLUYJM-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Nitrophenyl)piperazine, also known as tert-butyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, is an organic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

1-Boc-4-(4-Nitrophenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like 1,4-dioxane . The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Boc-4-(4-Nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives and deprotected piperazine compounds.

Scientific Research Applications

1-Boc-4-(4-Nitrophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of potential therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Nitrophenyl)piperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

1-Boc-4-(4-Nitrophenyl)piperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYCIJUTYLUYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391957
Record name 1-Boc-4-(4-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

182618-86-6
Record name 1-Boc-4-(4-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Nitro-phenyl)-piperazine (2 g, 9.65 mmol) is dissolved in dichloromethane (50 mL) and (BOC)2O is added (2.10 g, 9.65 mmol). The mixture is stirred at room temperature overnight. Solvent removal affords a yellow solid (2.96 g, 100% yield, ES+(m/z) 308 [M+H]).
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2 g
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Synthesis routes and methods II

Procedure details

A solution of 1-fluoro-4-nitrobenzene (500 mg, 3.54 mmol) and tert-butyl piperazine-1-carboxylate (726 mg, 3.9 mmol) in dimethylformamide was treated with potassium carbonate (735 mg, 5.32 mmol) and the suspension was heated at 55° C. for 4 hours and then stirred overnight at room temperature. The reaction was poured into water and the suspension was filtered with water washes to provide the title compound after vacuum drying.
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500 mg
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726 mg
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735 mg
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Synthesis routes and methods III

Procedure details

To a solution of N-tert-butyloxycarbonylpiperazine (5 g) in anhydrous dimethylformamide (75 ml) containing triethylamine (7.4 ml), was added 1-fluoro-4-nitrobenzene (3.81 g). The solution was heated at 120° C. for 5 h then the solvent was evaporated in vacuo and the residue partitioned between ethyl acetate (50 ml) and water (50 ml). The organic layer was separated and the aqueous phase washed with ethyl acetate (3×50 ml). The combined organic layers were washed with water (2×50 ml), dried (Na2SO4) and evaporated in vacuo. The residue was triturated with ether and the resultant yellow solid filtered off. The solid was then chromatographed on silica gel, using a gradient elution of 0→1% methanol in dichloromethane to afford the title compound (4.45 g) as a yellow solid. 1H NMR (360 MHz, CDCl3) δ 1.49 (9H, s), 3.40-3.43 (4H, m), 3.59-3.62 (4H, m), 6.82 (2H, dd, J=9 and 1.8 Hz), 8.13 (2H, dd, J=9 and 1.8 Hz). MS (CI, NH3) 307 (M+).
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5 g
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7.4 mL
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75 mL
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3.81 g
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Synthesis routes and methods IV

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (20.4 mmol), piperazine-1-carboxylic acid tert-butyl ester (20.4 mmol), potassium carbonate (40.8 mmol), and N′N-dimethylformamide (80 mL) is heated at 60° C. for 3 hrs. The mixture is cooled to room temperature, treated with water (100 mL), extracted with ethyl acetate (3×80 mL). The extracts are washed with water (3×60 mL) and brine (1×75 ml), dried over magnesium sulfate, and concentrated in vacuo to give 4-(4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (11) as a yellow solid.
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20.4 mmol
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20.4 mmol
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40.8 mmol
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N′N-dimethylformamide
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80 mL
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100 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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